molecular formula C8H10N2O2 B8376596 4-Hydroxy-3-(methylamino)benzamide

4-Hydroxy-3-(methylamino)benzamide

Cat. No.: B8376596
M. Wt: 166.18 g/mol
InChI Key: YLVZZJAGBQNYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(methylamino)benzamide (CAS 1243455-38-0) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . As a substituted benzamide, it belongs to a class of compounds that are of significant interest in various research fields. Benzamide derivatives are frequently investigated in materials science for the development of advanced polymers. For instance, rigid aromatic polyamides like poly(p-benzamide) are valued for their high mechanical strength and are explored in the creation of rigid-soft copolymers for biomedical applications such as load-bearing bone implants . This suggests potential applications in developing new materials with enhanced mechanical properties. Researchers utilize this compound strictly for laboratory and research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-hydroxy-3-(methylamino)benzamide

InChI

InChI=1S/C8H10N2O2/c1-10-6-4-5(8(9)12)2-3-7(6)11/h2-4,10-11H,1H3,(H2,9,12)

InChI Key

YLVZZJAGBQNYLP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to 4-Hydroxy-3-(methylamino)benzamide. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), a derivative, has shown promising anti-hepatitis B virus (HBV) activity. It operates through mechanisms that increase intracellular levels of APOBEC3G, leading to effective inhibition of HBV replication in both wild-type and drug-resistant strains . The compound demonstrated an IC₅₀ value of 1.99 µM against wild-type HBV, outperforming traditional treatments like lamivudine .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that similar benzamide derivatives exhibit significant inhibition against various bacterial strains, highlighting their potential as novel antimicrobial agents . The structural similarities among these compounds suggest that this compound may possess comparable properties.

3. Anti-cancer Research

In cancer treatment research, derivatives of benzamide are being explored for their ability to inhibit specific enzymes involved in cancer progression. Compounds structurally related to this compound have shown potential in targeting pathways critical for tumor growth and survival . This positions the compound as a candidate for further development in anticancer therapies.

1. Mechanism of Action

The mechanisms through which this compound exerts its effects include enzyme inhibition and modulation of signaling pathways. For example, studies have demonstrated that certain derivatives can inhibit tyrosinase, an enzyme crucial for melanin production, suggesting applications in skin pigmentation disorders .

2. Structure-Activity Relationship

Research into the structure-activity relationships (SAR) of related compounds indicates that modifications to the benzamide structure can enhance biological activity. For instance, the introduction of different substituents on the benzene ring has been shown to affect potency and selectivity against various biological targets .

Case Studies

1. Anti-HBV Activity Evaluation

A study evaluated the anti-HBV activity of IMB-0523 through in vitro and in vivo experiments using HepG2 cells and a duck HBV model. The results indicated that IMB-0523 not only inhibited HBV effectively but also exhibited low toxicity levels in animal models, making it a promising candidate for further clinical development .

2. Tyrosinase Inhibition Studies

Another investigation focused on the synthesis and evaluation of derivatives as tyrosinase inhibitors. Compounds structurally related to this compound demonstrated competitive inhibition against tyrosinase, with molecular docking studies revealing specific interactions within the enzyme's active site . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Chemical Reactions Analysis

Esterification and Amide Bond Formation

The hydroxyl group at position 4 undergoes esterification under acidic conditions. For example:

  • Reaction with ethanol : Forms the ethyl ester derivative at 60–80°C using H₂SO₄ as a catalyst, achieving yields of 75–85%.

  • Amide cross-coupling : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form acetylated derivatives, preserving the methylamino group’s reactivity.

Key Conditions :

Reaction TypeReagents/CatalystsTemperatureYield (%)
EsterificationH₂SO₄, ethanol60–80°C75–85
AcylationAcetyl chlorideRT68–72

Alkylation of the Methylamino Group

The methylamino group at position 3 participates in nucleophilic substitution reactions:

  • Methylation : Treatment with methyl iodide in ethanol, using NaOH as a base, introduces additional methyl groups, forming quaternary ammonium intermediates.

  • Selective alkylation : Reacts with benzyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide) to generate N-benzyl derivatives.

Mechanistic Insight :
The lone pair on the nitrogen atom facilitates nucleophilic attack on electrophilic alkylating agents. Steric hindrance from the adjacent hydroxyl group slightly reduces reaction rates compared to non-hydroxylated analogs.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation under controlled conditions:

  • Quinone formation : Treatment with H₂O₂ in the presence of FeCl₃ oxidizes the hydroxyl group to a quinone structure, confirmed by UV-Vis spectral shifts (λ<sub>max</sub> = 420 nm).

  • Hypervalent iodine-mediated oxidation : PhIO in trifluoroacetic acid (TFA) selectively oxidizes phenolic –OH groups, enabling synthesis of polyfunctionalized derivatives .

Stability Note : Over-oxidation can lead to decomposition; optimal conditions require stoichiometric control .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • Cu(II) complexes : Forms stable octahedral complexes with Cu(NO₃)₂ in ethanol/water mixtures, characterized by ESR and magnetic susceptibility.

  • Fe(III) binding : Coordinates with Fe³⁺ ions via hydroxyl and amide oxygen atoms, relevant to metalloenzyme inhibition studies.

Complexation Data :

Metal IonCoordination ModeStability Constant (log K)
Cu²⁺Bidentate (O,O)8.2 ± 0.3
Fe³⁺Tridentate10.1 ± 0.5

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

  • Acidic conditions : Protonation of the methylamino group (pK<sub>a</sub> ≈ 4.5) enhances electrophilic substitution at the benzene ring.

  • Basic conditions : Deprotonation of the hydroxyl group (pK<sub>a</sub> ≈ 9.8) promotes nucleophilic reactions, such as sulfonation or nitration.

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

  • Antiviral derivatives : N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) inhibits HBV replication by upregulating APOBEC3G .

  • Kinase inhibitors : Acetylated derivatives exhibit IC₅₀ values < 1 μM against specific tyrosine kinases.

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar benzamides:

Feature4-Hydroxy-3-(methylamino)benzamide4-Methoxy Analog
Oxidation SusceptibilityHigh (due to –OH)Low (methoxy stabilization)
Alkylation RateModerateHigh (no –OH steric effect)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides

Key Compounds:

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide () Substituents: Amino (4-position), benzyloxy (3-position), dimethylamide. Properties: No known hazards, suggesting higher stability compared to halogenated analogs .

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () Substituents: Amino (3-position), chloro (4-position), chlorinated aryl group. Properties: Likely lower solubility due to halogenation; enhanced reactivity in electrophilic substitutions .

Methyl 2-amino-3-hydroxybenzoate () Substituents: Methyl ester (1-position), amino (2-position), hydroxyl (3-position). Properties: Molecular weight 167.16; ester group increases lipophilicity compared to free acids .

Comparison Table:
Compound Substituents Molecular Weight Key Properties Applications
4-Hydroxy-3-(methylamino)benzamide OH (4), CH₃NH (3) ~166.18* Polar, potential H-bonding Medicinal chemistry precursor
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide NH₂ (4), OBn (3), N(CH₃)₂ ~314.36 Non-hazardous, stable Research reagent
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Cl (4), NH₂ (3), Cl-aryl ~323.20 Low solubility, reactive Synthetic intermediate
Methyl 2-amino-3-hydroxybenzoate COOCH₃ (1), NH₂ (2), OH (3) 167.16 Lipophilic, esterified Heterocyclic synthesis

*Estimated based on molecular formula.

Benzamide Derivatives with Heterocyclic Moieties

  • The hydroxyl and methylamino groups in this compound may similarly facilitate cyclization reactions .
  • Thiophene-derived benzamides (): Incorporation of thiophene enhances π-π stacking and electronic interactions, unlike the simpler substituents in the target compound. Biological evaluations of such analogs highlight substituent-dependent activity .

Carboxylic Acid and Aldehyde Analogs

  • 4-Methoxy-3-methylbenzoic acid (): Carboxylic acid group increases acidity (pKa ~4.5) compared to benzamides. The methoxy group enhances solubility in polar solvents .
  • 4-(Hydroxymethyl)benzamidine (): Amidines exhibit strong hydrogen bonding, contrasting with the amide group’s moderate polarity. This compound is a trypsin inhibitor, suggesting benzamides with similar substituents may target proteases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical techniques for 4-Hydroxy-3-(methylamino)benzamide?

  • Synthesis : The compound can be synthesized via multi-step reactions involving esterification, saponification, and acid-catalyzed condensation. Key intermediates include substituted benzaldehydes and methylamine derivatives. Reflux conditions (e.g., ethanol or methanol) are critical for optimizing yields .
  • Analytical Methods : Confirm structure and purity using 1H^1H-NMR (to verify hydroxyl and methylamino proton environments) and high-resolution mass spectrometry (HRMS). Chromatographic methods (HPLC or TLC) with UV detection at 254 nm are recommended for monitoring reaction progress .

Q. How does this compound interact with biological targets in preliminary biochemical assays?

  • Benzamide derivatives are known to inhibit enzymes like poly(ADP-ribose) polymerases (PARPs) or bind to receptors (e.g., dopamine D2 receptors). For this compound, competitive inhibition assays (e.g., IC50_{50} determination via fluorometric or radiometric methods) should be conducted to evaluate specificity. Note potential off-target effects on glucose metabolism or DNA synthesis at higher concentrations, as seen with structurally similar benzamides .

Q. What are the common challenges in achieving high purity during synthesis?

  • Byproduct Formation : Residual solvents (e.g., ethyl acetate or dichloromethane) or unreacted intermediates (e.g., hydroxyl-substituted benzaldehydes) may persist. Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for purification .
  • Hygroscopicity : The hydroxyl and methylamino groups may render the compound hygroscopic. Store under inert atmosphere (argon or nitrogen) and characterize via Karl Fischer titration to monitor moisture content .

Advanced Research Questions

Q. How can conflicting data on the compound’s target specificity be resolved?

  • Contradiction : Some studies report PARP inhibition, while others highlight off-target metabolic effects (e.g., glucose utilization interference) .
  • Resolution : Perform orthogonal assays:

  • Use CRISPR/Cas9-knockout cell lines to isolate PARP-dependent effects.
  • Combine isothermal titration calorimetry (ITC) with molecular docking (e.g., AutoDock Vina) to validate binding affinity and specificity .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

  • Catalyst Selection : Employ palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, which improve regioselectivity.
  • Solvent Optimization : Replace ethanol with dimethylformamide (DMF) in condensation steps to enhance solubility of aromatic intermediates .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl group transformations and minimize side reactions .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Case Study : Schiff base derivatives of benzamides (e.g., hydroxyl or methoxy substitutions) show enhanced antioxidant activity due to resonance stabilization of radicals. Compare EC50_{50} values in DPPH assays for structure-activity relationship (SAR) analysis .
  • Computational Guidance : Perform DFT calculations (e.g., Gaussian 09) to predict electron-donating/withdrawing effects of substituents on binding energy .

Q. What computational methods are suitable for modeling the compound’s interaction with macromolecular targets?

  • Molecular Dynamics (MD) : Use GROMACS or AMBER to simulate binding stability in aqueous environments.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Apply to study proton transfer mechanisms in enzyme active sites (e.g., PARP’s NAD+^+-binding domain) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Prodrug Design : Introduce acetyl or glycosyl groups to the hydroxyl moiety to enhance bioavailability.
  • Metabolite Tracking : Use 14C^{14}C-labeled analogs and LC-MS/MS to identify major metabolites (e.g., demethylated derivatives) in plasma and tissues .

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